molecular formula C19H20N2O3S B353127 Ethyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate CAS No. 920115-61-3

Ethyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate

Cat. No.: B353127
CAS No.: 920115-61-3
M. Wt: 356.4g/mol
InChI Key: GHDVODLLQNDIOO-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations would be essential for efficient large-scale production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate is unique due to its combination of a benzimidazole core, phenoxyethylthio group, and ethyl acetate moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

ethyl 2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-23-18(22)14-21-17-11-7-6-10-16(17)20-19(21)25-13-12-24-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDVODLLQNDIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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